RK-287107

Tankyrase inhibition Wnt/β-catenin signaling Colorectal cancer

Choose RK-287107 for clean dissection of tankyrase-mediated signaling. This spiroindoline-derived inhibitor delivers unmatched >7000-fold selectivity for TNKS1 (IC50 14.3 nM) and TNKS2 (IC50 10.6 nM) over PARP1, eliminating confounding PARP1 cross-reactivity common with G007-LK and XAV-939. Validated in APC-mutant COLO-320DM colorectal cancer models (GI50 0.449 μM; TCF reporter IC50 0.077 μM; Axin2 accumulation at 0.1 μM) and in vivo xenograft studies at 100-300 mg/kg. The established benchmark for spiroindolinone SAR — order the reference standard for reproducible tankyrase research.

Molecular Formula C22H26F2N4O2
Molecular Weight 416.5 g/mol
Cat. No. B610497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-287107
SynonymsRK-287107;  RK 287107;  RK287107; 
Molecular FormulaC22H26F2N4O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO
InChIInChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30)
InChIKeyFZQYCOUBRJEYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RK-287107 Procurement Guide: Potent and Selective TNKS1/2 Inhibitor for Colorectal Cancer Research


RK-287107 is a spiroindoline-derived small-molecule tankyrase inhibitor that potently inhibits TNKS1 and TNKS2 with reported IC₅₀ values of 14.3 nM and 10.6 nM, respectively [1]. This compound demonstrates high selectivity for tankyrases over poly(ADP-ribose) polymerase 1 (PARP1), exhibiting greater than 7000-fold selectivity [2]. RK-287107 has been validated in preclinical models of APC-mutated colorectal cancer, demonstrating both in vitro antiproliferative effects and in vivo tumor growth inhibition [1].

Why RK-287107 Cannot Be Replaced with Generic Tankyrase Inhibitors: Differentiated Selectivity and Potency


Generic substitution among tankyrase inhibitors is precluded by substantial variability in both intrinsic potency and off-target profiles. Tankyrase inhibitors exhibit widely divergent IC₅₀ values across TNKS1 and TNKS2, with commercially available alternatives such as G007-LK and XAV-939 differing by orders of magnitude in selectivity against PARP family enzymes [1]. RK-287107 demonstrates >7000-fold selectivity against PARP1, whereas many tankyrase-targeting compounds retain significant PARP1 cross-reactivity that confounds experimental interpretation in Wnt/β-catenin signaling studies [1]. The spiroindoline scaffold of RK-287107 confers a distinct selectivity fingerprint not reproducible with triazole-based inhibitors (e.g., G007-LK) or earlier-generation tool compounds, necessitating compound-specific validation for reproducible research outcomes [2].

RK-287107 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Efficacy Data


RK-287107 vs. G007-LK: Superior Biochemical Potency Against TNKS1 and TNKS2

RK-287107 inhibits tankyrase-1 and tankyrase-2 with four-fold and eight-fold greater potency, respectively, than G007-LK in a direct head-to-head comparison under identical assay conditions [1]. This enhanced potency translates to more effective Wnt pathway suppression at lower compound concentrations.

Tankyrase inhibition Wnt/β-catenin signaling Colorectal cancer

RK-287107 Demonstrates >7000-Fold Selectivity for TNKS/TNKS2 Over PARP1

RK-287107 exhibits >7000-fold selectivity for TNKS/TNKS2 against the PARP1 enzyme [1]. In comparative selectivity profiling, RK-287107 shows IC₅₀ values of >20 µM for PARP1, 2.7 µM for PARP2, and 19.8 µM for PARP10, whereas TNKS1/TNKS2 IC₅₀ values are 0.014 µM and 0.010 µM, respectively [2]. This selectivity window far exceeds that of many early-generation tankyrase inhibitors.

PARP selectivity Off-target profiling Tankyrase specificity

APC-Mutation-Dependent Antiproliferative Activity: COLO-320DM GI₅₀ = 0.449 µM with Genetic-Context Selectivity

RK-287107 selectively inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer COLO-320DM and SW403 cells, but shows no significant activity against APC-wild type (β-catenin-independent) RKO cells [1]. The GI₅₀ value for COLO-320DM cells is 0.449 µM [1]. This genetic-context-dependent activity differentiates RK-287107 from broader-spectrum Wnt pathway inhibitors.

APC mutation Colorectal cancer Cell proliferation Genetic biomarker

In Vivo Tumor Growth Inhibition in COLO-320DM Xenograft Model: Dose-Dependent Efficacy via Oral and Intraperitoneal Routes

RK-287107 demonstrates dose-dependent tumor growth inhibition in a COLO-320DM mouse xenograft model [1]. Both intraperitoneal and oral administration routes produce significant tumor suppression, with tumor growth inhibition rates correlating with pharmacodynamic biomarkers including Axin2 accumulation and MYC downregulation [2].

Xenograft model In vivo efficacy Colorectal cancer Oral bioavailability

Wnt Pathway Inhibition: TCF Reporter Activity IC₅₀ = 0.077 µM with Axin2 Accumulation

RK-287107 inhibits Wnt-dependent signaling with an IC₅₀ of 0.077 µM in a TCF reporter assay [1]. At a concentration of 0.1 µM, RK-287107 increases Axin2 accumulation in COLO-320DM cells, confirming inhibition of TNKS-mediated auto-PARsylation as the mechanism of action [1]. This cellular potency correlates with downstream effects including β-catenin downregulation and suppression of target gene expression [2].

Wnt signaling TCF/LEF reporter Axin stabilization β-catenin

RK-287107 as a Benchmark Scaffold: Optimized to RK-582 with Enhanced Oral Efficacy

RK-287107 served as the lead compound for optimization studies that produced RK-582, a spiroindolinone-based tankyrase inhibitor with markedly improved tumor growth inhibition in the COLO-320DM xenograft model when orally administered [1]. The optimization process validated the spiroindoline scaffold of RK-287107 as a viable chemical starting point for developing orally bioavailable tankyrase inhibitors [1].

Medicinal chemistry Lead optimization Spiroindolinone scaffold Oral bioavailability

Recommended Scientific and Industrial Applications for RK-287107 Based on Validated Evidence


Investigating Wnt/β-Catenin Signaling in APC-Mutated Colorectal Cancer Models

RK-287107 is ideally suited for studies examining tankyrase-mediated regulation of Wnt/β-catenin signaling in colorectal cancer cells harboring APC mutations. The compound's demonstrated GI₅₀ of 0.449 µM in COLO-320DM cells and selective activity against APC-mutated versus APC-wild type lines enables genetically defined experimental designs [1]. Researchers can employ TCF reporter assays (IC₅₀ = 0.077 µM) to monitor pathway inhibition and Axin2 accumulation at 0.1 µM as a pharmacodynamic biomarker [1].

Preclinical Xenograft Studies Requiring Oral or Intraperitoneal Administration

For in vivo proof-of-concept studies in colorectal cancer, RK-287107 offers validated efficacy via both oral and intraperitoneal routes in NOD-SCID mice bearing COLO-320DM xenografts [2]. Dose-dependent tumor growth inhibition correlates with Axin2 accumulation and MYC downregulation, providing established pharmacodynamic endpoints for efficacy assessment [2]. A dosing schedule of 100-300 mg/kg with 5-days on/2-days off for 2 weeks has been validated in published studies .

Selectivity-Profiling Experiments Distinguishing Tankyrase from PARP1 Activity

RK-287107 is the preferred choice for experiments requiring clean discrimination between tankyrase-mediated and PARP1-mediated effects. With >7000-fold selectivity for TNKS1 over PARP1 (IC₅₀ >20 µM vs. 0.014 µM) [3], RK-287107 minimizes confounding PARP1 inhibition that would otherwise complicate interpretation of Wnt/β-catenin signaling, DNA damage response, or transcriptional regulation studies [3].

Medicinal Chemistry Benchmarking and Scaffold Optimization Programs

As the parent compound for the optimized derivative RK-582, RK-287107 serves as an established reference standard for structure-activity relationship studies targeting the spiroindolinone chemotype [4]. The compound's documented selectivity profile, biochemical potency, and in vivo activity provide a well-characterized baseline against which novel tankyrase inhibitors can be benchmarked in both biochemical and cellular assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for RK-287107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.